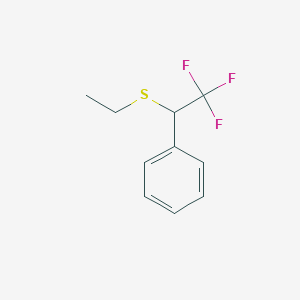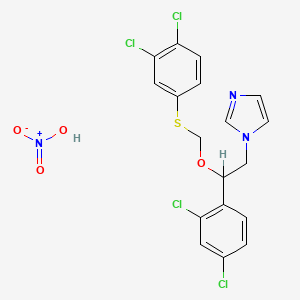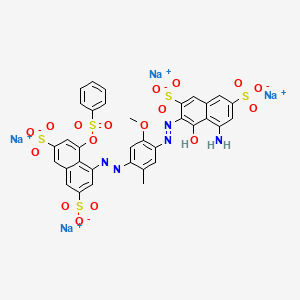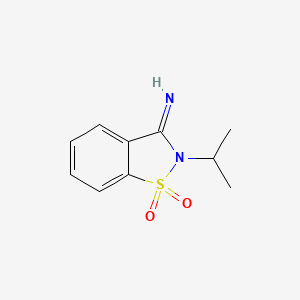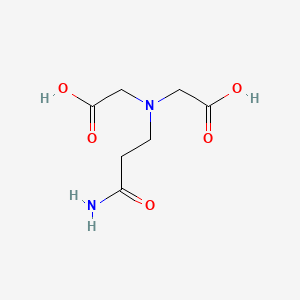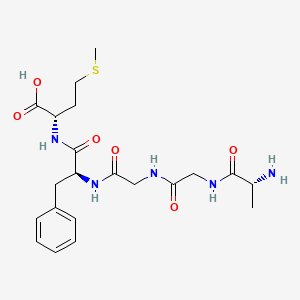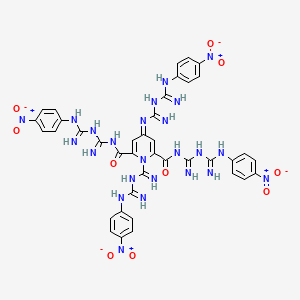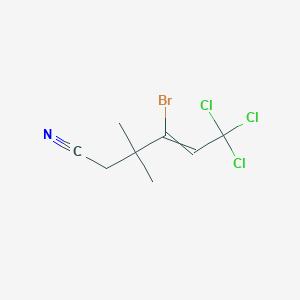
4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile is an organic compound characterized by its complex structure, which includes bromine, chlorine, and nitrile functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by chlorination and nitrile formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This process can remove halogen atoms or reduce the nitrile group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alkanes.
Aplicaciones Científicas De Investigación
4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile exerts its effects involves interactions with specific molecular targets. The presence of multiple halogen atoms and a nitrile group allows it to participate in various chemical reactions, influencing biological pathways and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-ene: Lacks the nitrile group, which affects its reactivity and applications.
6,6,6-Trichloro-3,3-dimethylhex-4-enenitrile: Lacks the bromine atom, resulting in different chemical properties.
4-Bromo-3,3-dimethylhex-4-enenitrile:
Uniqueness
4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile is unique due to the combination of bromine, chlorine, and nitrile groups in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
65627-28-3 |
|---|---|
Fórmula molecular |
C8H9BrCl3N |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
4-bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile |
InChI |
InChI=1S/C8H9BrCl3N/c1-7(2,3-4-13)6(9)5-8(10,11)12/h5H,3H2,1-2H3 |
Clave InChI |
ROVBSGQXMPOATQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC#N)C(=CC(Cl)(Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



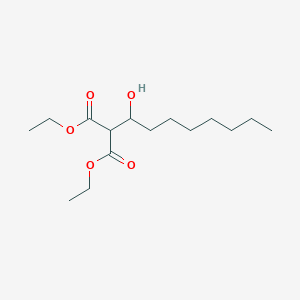
![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
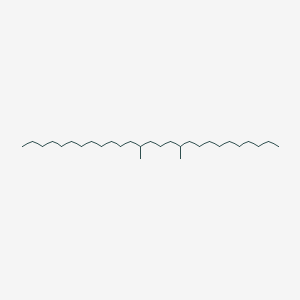
![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)

